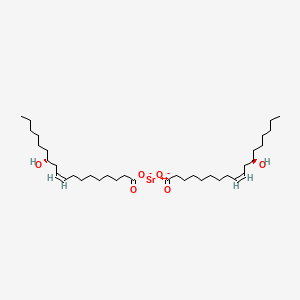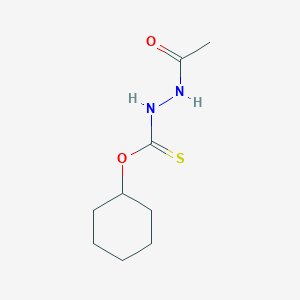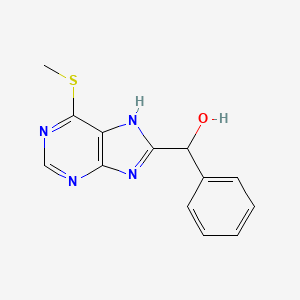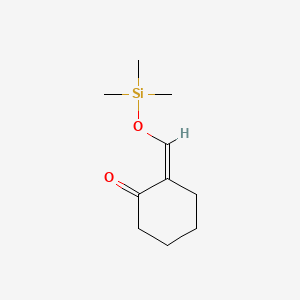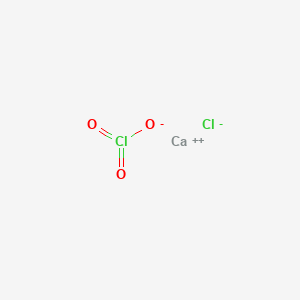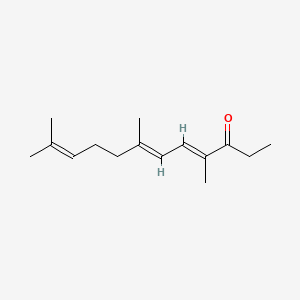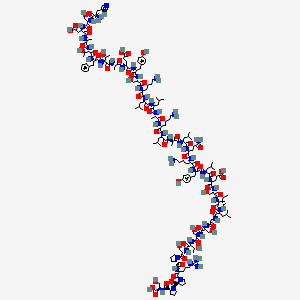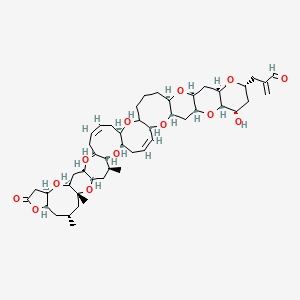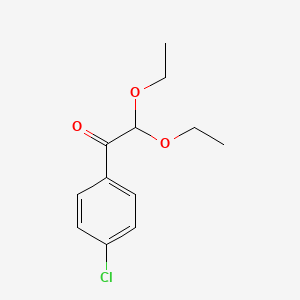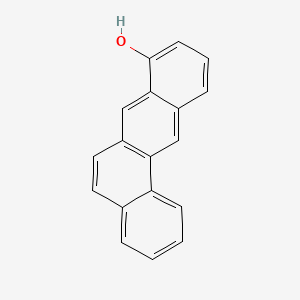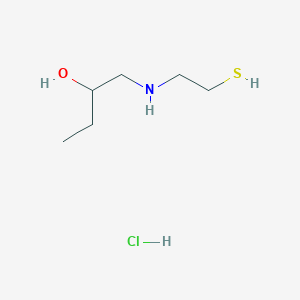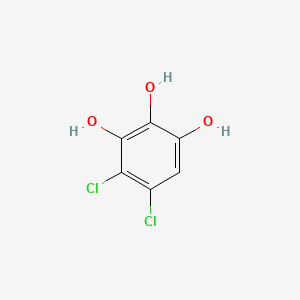
Dichlorobenzenetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobenzenetriol is an organic compound with the chemical formula C6H4Cl2(OH)3 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and three hydrogen atoms are replaced by hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobenzenetriol can be synthesized through several methods. One common approach involves the chlorination of benzenetriol under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The initial step could be the hydroxylation of benzene to form benzenetriol, followed by selective chlorination to introduce the chlorine atoms at the desired positions. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobenzenetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dichlorobenzene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used to replace chlorine atoms.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorobenzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichlorobenzenetriol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dichlorobenzenetriol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. These interactions can modulate biochemical pathways and cellular processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Similar in structure but with only two hydroxyl groups.
3,4-Dichlorobenzenethiol: Contains sulfur instead of hydroxyl groups.
2,5-Dichlorobenzenethiol: Another thiol derivative with chlorine atoms at different positions.
Uniqueness
Dichlorobenzenetriol is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and potential applications. The combination of chlorine and hydroxyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
94650-90-5 |
|---|---|
Fórmula molecular |
C6H4Cl2O3 |
Peso molecular |
195.00 g/mol |
Nombre IUPAC |
4,5-dichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H4Cl2O3/c7-2-1-3(9)5(10)6(11)4(2)8/h1,9-11H |
Clave InChI |
CVMRNRNQVCVUIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


